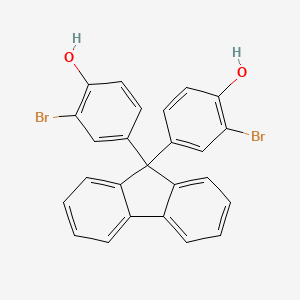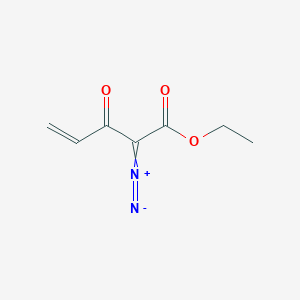
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a conjugated diene system
Vorbereitungsmethoden
The synthesis of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves the diazotization of an appropriate precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert an amine precursor into the diazonium salt. The ethoxy group is introduced through an etherification reaction, and the conjugated diene system is formed via a series of elimination and condensation reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium chloride or ammonia. Major products formed from these reactions include amines, oxides, and azo compounds.
Wissenschaftliche Forschungsanwendungen
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the compound reacts with phenols or aromatic amines to form azo dyes, which are used in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate include other diazonium salts and conjugated dienes. Some examples are:
1,1-bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate: Similar in structure but with chlorophenyl groups.
4-Diazonio-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Contains diphenyl groups instead of ethoxy.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for particular applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
210420-73-8 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
PRXJGTSZUFIWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


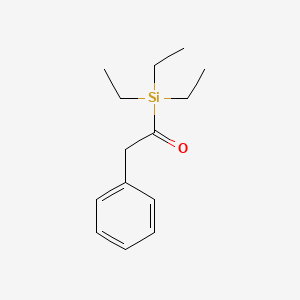
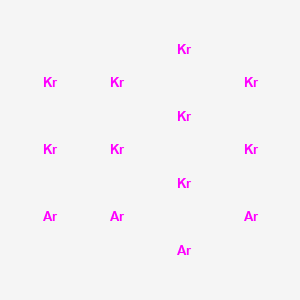
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
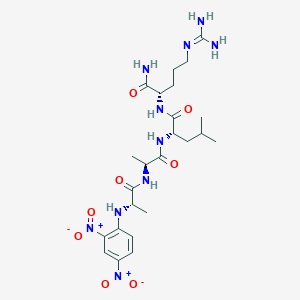
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
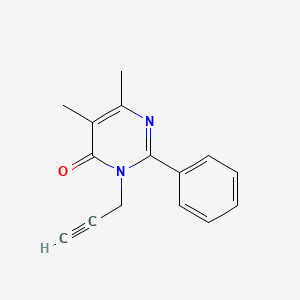
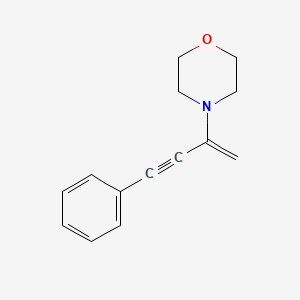
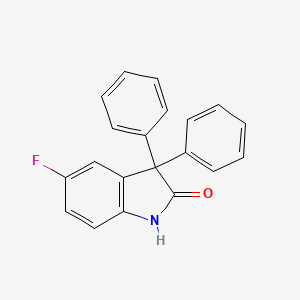
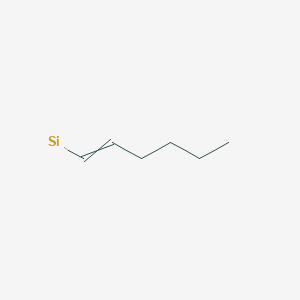
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
